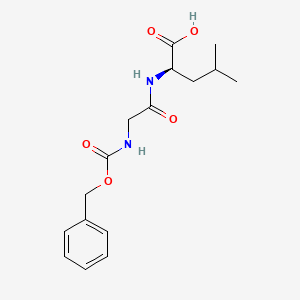

![molecular formula C8H12N2O2S B1330995 [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-31-2](/img/structure/B1330995.png)

[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

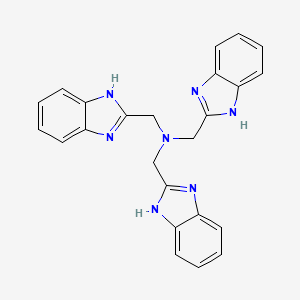

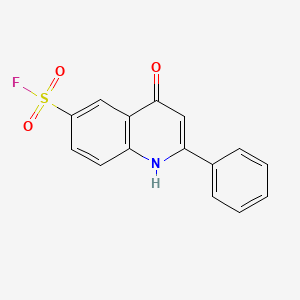

“[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” is a heterocyclic compound . It has a molecular weight of 200.26 and its molecular formula is C8H12N2O2S . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1ccn (CCSCC (O)=O)n1 . The InChI key for this compound is LJRBYTNIWDEEOD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” is a solid compound . It has a molecular weight of 200.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications

Coordination Chemistry

In coordination chemistry, the pyrazolyl ring can act as a bidentate ligand, coordinating to metal centers to form complexes. This is particularly relevant in the synthesis of platinum-group metal complexes, which are important in the development of phosphorescent materials for photovoltaic devices .

Photophysical Studies

The compound’s ability to bind to metals and form complexes with interesting photophysical properties makes it a candidate for studies in organic light-emitting diodes (OLEDs). The electronic configuration of these complexes can be fine-tuned for desired emission properties, which is crucial for the advancement of OLED technology .

Spin Crossover Materials

Pyrazolyl-based ligands are known to induce spin crossover (SCO) in metal complexes. This phenomenon, where a metal center can switch between different spin states, is of great interest for the development of molecular materials that can act as sensors, memory devices, or displays .

Mechanism of Action

- Thiazole derivatives, like the one , often exhibit diverse biological activities due to their structural features. They can interact with enzymes, receptors, or other cellular components .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, thiazoles have been associated with antioxidant and anti-inflammatory effects .

Target of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRBYTNIWDEEOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349618 |

Source

|

| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-31-2 |

Source

|

| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

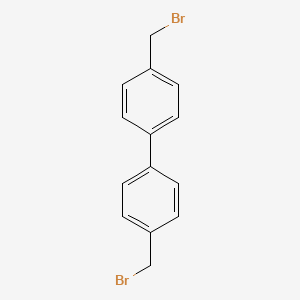

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)